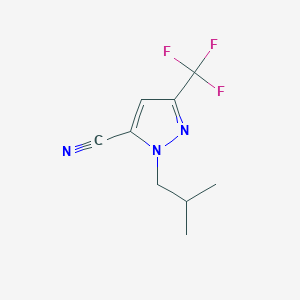
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is a chemical compound with the molecular formula C9H10F3N3 It is characterized by the presence of an isobutyl group, a trifluoromethyl group, and a pyrazole ring with a carbonitrile substituent
Preparation Methods
The synthesis of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isobutylamine, trifluoromethyl ketone, and hydrazine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Synthetic Routes: One common synthetic route involves the condensation of isobutylamine with trifluoromethyl ketone to form an intermediate, which is then reacted with hydrazine derivatives to form the pyrazole ring
Industrial Production: Industrial production methods may involve large-scale batch or continuous flow processes, with careful control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring or the carbonitrile group.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, the compound is studied for its potential biological activity, including its effects on enzymes, receptors, and cellular pathways.
Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug discovery and development for various diseases.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile can be compared with other similar compounds, such as:
1-Isobutyl-3-(2-(trifluoromethyl)phenyl)urea: This compound has a similar trifluoromethyl group but differs in the presence of a phenylurea moiety instead of a pyrazole ring.
1-Isobutyl-3-(3-trifluoromethylphenyl)urea: Similar to the previous compound, this one also contains a trifluoromethyl group and a phenylurea moiety, but with a different substitution pattern on the phenyl ring.
1-Isobutyl-3-trifluoromethyl-1H-pyrazole: This compound is closely related, differing only in the absence of the carbonitrile group.
Properties
Molecular Formula |
C9H10F3N3 |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5-(trifluoromethyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C9H10F3N3/c1-6(2)5-15-7(4-13)3-8(14-15)9(10,11)12/h3,6H,5H2,1-2H3 |
InChI Key |
MRIUQSYIDMPIBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


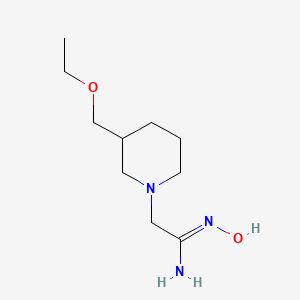
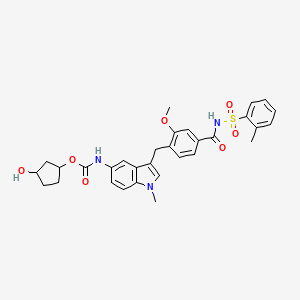
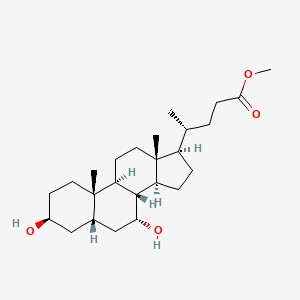
![1-Isopropyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13425998.png)
![1-(2-[2-Chloro-6-(4-Chlorophenoxy)Pyridin-4-Yl]-4-Methyl-1,3-Thiazol-5-Yl)Ethan-](/img/structure/B13426000.png)

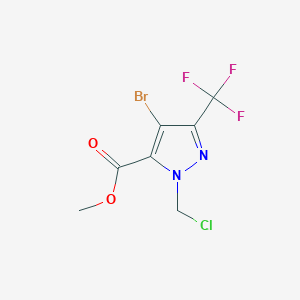
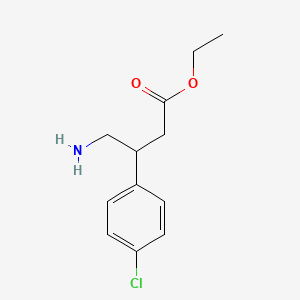

![3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13426021.png)
![Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5'-one](/img/structure/B13426026.png)

![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B13426038.png)

